molecular formula C16H32N4O4 B558519 (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid CAS No. 110761-76-7

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid

Cat. No. B558519
M. Wt: 344,46 g/mole
InChI Key: CURZUFUAQVRBCX-GFCCVEGCSA-N
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Description

Boc-DiEtGn is a chemical compound with a molecular weight of 344.46 g/mole1. It has gained significant attention from researchers due to its potential use in various fields, including medicinal chemistry, drug discovery, and materials science1.



Synthesis Analysis

The synthesis of similar compounds has been explored in the literature. For example, the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported2. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific synthesis process for Boc-DiEtGn is not detailed in the available resources.



Molecular Structure Analysis

The molecular structure of Boc-DiEtGn is not explicitly provided in the available resources. However, given its molecular weight and the presence of specific functional groups in its name, one can infer that it contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a diethylguanidino group within its structure1.



Chemical Reactions Analysis

The chemical reactions involving Boc-DiEtGn are not explicitly mentioned in the available resources. However, compounds with similar functional groups have been used in various chemical transformations2. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Boc-DiEtGn are not provided in the available resources. However, its molecular weight is reported to be 344.46 g/mole1.


Scientific Research Applications

  • Summary of the Application : This compound is used in the synthesis of various N-nitroso compounds from secondary amines . The process is carried out under solvent-free conditions, which is a significant feature of this methodology .
  • Methods of Application or Experimental Procedures : The experimental procedure involves using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
  • Results or Outcomes : The methodology has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . Besides N-nitrosation, TBN is also found to be an efficient reagent in few other transformations including aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .

Safety And Hazards

The safety and hazards associated with Boc-DiEtGn are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing Boc-DiEtGn.


Future Directions

The future directions for the research and application of Boc-DiEtGn are not explicitly mentioned in the available resources. However, given its potential use in various fields such as medicinal chemistry, drug discovery, and materials science1, it is likely that further research will continue to explore its properties and applications.


Please note that this analysis is based on the available resources and may not cover all aspects of Boc-DiEtGn. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURZUFUAQVRBCX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552901
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid

CAS RN

110761-76-7
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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